N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide
Overview
Description
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
Mechanism of Action
- The compound may act through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
- Unlike tamoxifen, which targets only estrogen receptor (ER)-positive tumors, the compound induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide typically involves the sulfonation of 5-methylthiophene followed by the coupling with 4-aminophenol. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The intermediate sulfonyl chloride is then reacted with 4-aminophenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of palladium catalysts in a reductive carbonylation process has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its use as an analgesic and antipyretic.
N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.
3-((4-hydroxyphenyl)amino)propanoic acid: Explored for its antioxidant and anticancer activities.
Uniqueness
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide stands out due to its unique combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-8-2-7-11(16-8)17(14,15)12-9-3-5-10(13)6-4-9/h2-7,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUASWFKPAYYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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